Physicochemical Differentiation: 2-(Furan-2-yl)piperazine vs. 1-(Furan-2-yl)piperazine in CNS Drug Design
2-(Furan-2-yl)piperazine possesses a predicted LogP of 0.5135 and TPSA of 37.2 Ų, representing a balanced lipophilic-hydrophilic profile favorable for blood-brain barrier penetration . In contrast, the 1-substituted regioisomer 1-(furan-2-yl)piperazine exhibits a lower predicted LogP of approximately 0.2-0.3 and a TPSA of 29.5 Ų based on computational modeling of analogous piperazine derivatives [1]. This differential in lipophilicity and polar surface area directly impacts CNS penetration potential and receptor-binding kinetics.
| Evidence Dimension | Predicted LogP (Lipophilicity) |
|---|---|
| Target Compound Data | LogP = 0.5135 |
| Comparator Or Baseline | 1-(Furan-2-yl)piperazine: LogP ≈ 0.2-0.3 (class-level inference) |
| Quantified Difference | ΔLogP ≈ +0.2 to +0.3 (target compound more lipophilic) |
| Conditions | Computational prediction (ALOGPS or similar software); data from supplier technical datasheets and class-level inference from piperazine SAR studies [1] |
Why This Matters
The higher LogP of 2-(furan-2-yl)piperazine suggests improved membrane permeability and blood-brain barrier penetration relative to its 1-substituted regioisomer, a critical differentiator for CNS-targeted drug discovery programs.
- [1] Sarı, S., & Yılmaz, M. (2020). Synthesis, characterization, acetylcholinesterase inhibition, and molecular docking studies of new piperazine substituted dihydrofuran compounds. Medicinal Chemistry Research, 29, 1804-1818. View Source
